molecular formula C19H24O2 B14313883 Octyl naphthalene-2-carboxylate CAS No. 113963-02-3

Octyl naphthalene-2-carboxylate

Cat. No.: B14313883
CAS No.: 113963-02-3
M. Wt: 284.4 g/mol
InChI Key: JSKDBQXKMRCNEG-UHFFFAOYSA-N
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Description

Octyl naphthalene-2-carboxylate: is an organic compound belonging to the ester family Esters are known for their pleasant aromas and are widely used in various industries this compound is synthesized by the esterification of naphthalene-2-carboxylic acid with octanol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octyl naphthalene-2-carboxylate typically involves the esterification reaction between naphthalene-2-carboxylic acid and octanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

Naphthalene-2-carboxylic acid+OctanolAcid catalystOctyl naphthalene-2-carboxylate+Water\text{Naphthalene-2-carboxylic acid} + \text{Octanol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} Naphthalene-2-carboxylic acid+OctanolAcid catalyst​Octyl naphthalene-2-carboxylate+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of azeotropic distillation can help remove water formed during the reaction, driving the equilibrium towards the formation of the ester.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: Octyl naphthalene-2-carboxylate can undergo hydrolysis in the presence of an acid or base to yield naphthalene-2-carboxylic acid and octanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol in the presence of a catalyst.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products:

    Hydrolysis: Naphthalene-2-carboxylic acid and octanol.

    Reduction: Naphthalene-2-carboxylic acid and octanol.

    Transesterification: New ester and alcohol.

Scientific Research Applications

Chemistry: Octyl naphthalene-2-carboxylate is used as a model compound in studies of esterification and hydrolysis reactions. It also serves as a precursor for the synthesis of other organic compounds.

Biology: In biological research, esters like this compound are studied for their potential as bioactive molecules. They may exhibit antimicrobial, antioxidant, and anti-inflammatory properties .

Industry: this compound finds applications in the fragrance and flavor industry due to its pleasant aroma. It is also used as a plasticizer and in the formulation of lubricants .

Mechanism of Action

The mechanism of action of octyl naphthalene-2-carboxylate involves its interaction with biological membranes and enzymes. As an ester, it can undergo hydrolysis to release naphthalene-2-carboxylic acid and octanol, which may interact with cellular components. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Uniqueness: Octyl naphthalene-2-carboxylate is unique due to its naphthalene ring structure, which imparts distinct chemical properties compared to other esters. This structure may contribute to its potential bioactivity and industrial applications .

Properties

CAS No.

113963-02-3

Molecular Formula

C19H24O2

Molecular Weight

284.4 g/mol

IUPAC Name

octyl naphthalene-2-carboxylate

InChI

InChI=1S/C19H24O2/c1-2-3-4-5-6-9-14-21-19(20)18-13-12-16-10-7-8-11-17(16)15-18/h7-8,10-13,15H,2-6,9,14H2,1H3

InChI Key

JSKDBQXKMRCNEG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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